molecular formula C8H19N3Si2 B11890449 4,5-Bis(trimethylsilyl)-2H-1,2,3-triazole

4,5-Bis(trimethylsilyl)-2H-1,2,3-triazole

Cat. No.: B11890449
M. Wt: 213.43 g/mol
InChI Key: MASLPDJGCIUKAB-UHFFFAOYSA-N
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Description

4,5-Bis(trimethylsilyl)-2H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with two trimethylsilyl groups at the 4 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(trimethylsilyl)-2H-1,2,3-triazole typically involves the cycloaddition of azides and alkynes, a reaction known as the Huisgen cycloaddition. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) to yield the desired triazole compound. The reaction conditions generally include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4,5-Bis(trimethylsilyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution can produce a variety of functionalized triazoles .

Mechanism of Action

The mechanism by which 4,5-Bis(trimethylsilyl)-2H-1,2,3-triazole exerts its effects is primarily through its interactions with various molecular targets. The trimethylsilyl groups enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

  • 4,5-Bis(trimethylsilyl)-1H-1,2,3-triazole
  • 4,5-Bis(trimethylsilyl)-1,2,4-triazole
  • 4,5-Bis(trimethylsilyl)-1,2,3-thiadiazole

Comparison: 4,5-Bis(trimethylsilyl)-2H-1,2,3-triazole is unique due to the specific positioning of the trimethylsilyl groups and the nitrogen atoms in the triazole ring. This configuration imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs .

Properties

Molecular Formula

C8H19N3Si2

Molecular Weight

213.43 g/mol

IUPAC Name

trimethyl-(5-trimethylsilyl-2H-triazol-4-yl)silane

InChI

InChI=1S/C8H19N3Si2/c1-12(2,3)7-8(10-11-9-7)13(4,5)6/h1-6H3,(H,9,10,11)

InChI Key

MASLPDJGCIUKAB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=NNN=C1[Si](C)(C)C

Origin of Product

United States

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